molecular formula C6H8Cl2 B13831071 1,2-Dichloro-3-propan-2-ylcyclopropene

1,2-Dichloro-3-propan-2-ylcyclopropene

Cat. No.: B13831071
M. Wt: 151.03 g/mol
InChI Key: YKJZHMYROCKKNK-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-propan-2-ylcyclopropene is a halogenated cyclopropene derivative characterized by a strained three-membered cyclopropene ring substituted with two chlorine atoms at positions 1 and 2 and a propan-2-yl (isopropyl) group at position 2. This compound’s unique structure confers high reactivity due to the ring strain inherent to cyclopropenes, making it a subject of interest in synthetic organic chemistry and materials science.

Limited physicochemical data are available for this compound, but comparisons with structurally related substances suggest a boiling point range of 80–120°C and moderate water solubility (approximately 0.1–1 g/L at 25°C). Its stability is likely lower than non-cyclic chlorinated hydrocarbons due to the cyclopropene ring’s propensity for ring-opening reactions .

Properties

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

1,2-dichloro-3-propan-2-ylcyclopropene

InChI

InChI=1S/C6H8Cl2/c1-3(2)4-5(7)6(4)8/h3-4H,1-2H3

InChI Key

YKJZHMYROCKKNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-propan-2-ylcyclopropene typically involves the reaction of 1,2-dichloropropane with a strong base to form the cyclopropene ring. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1,2-Dichloro-3-propan-2-ylcyclopropene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with organochlorine compounds.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-propan-2-ylcyclopropene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions with nucleophiles such as amines or thiols can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: Less chlorinated cyclopropenes.

    Substitution: Amino or thiol-substituted cyclopropenes.

Scientific Research Applications

1,2-Dichloro-3-propan-2-ylcyclopropene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-propan-2-ylcyclopropene involves its interaction with molecular targets through its reactive cyclopropene ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1. Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Boiling Point (°C) Water Solubility (g/L) Reactivity Notes
1,2-Dichloro-3-propan-2-ylcyclopropene Not Available C₆H₈Cl₂ Estimated 80–120 0.1–1 (estimated) High (cyclopropene ring strain)
1,2-Dichloropropane 78-87-5 C₃H₆Cl₂ 96.8 3.4 Moderate (stable alkyl chloride)
1,2-Dichloropropene 563-54-2 C₃H₄Cl₂ 75–78 0.5–1 High (allylic chloride)
1,2,3-Trichloropropane 96-18-4 C₃H₅Cl₃ 156–157 1.2 Low (steric hindrance)

Key Observations :

  • Reactivity : The cyclopropene derivative exhibits higher reactivity than linear dichloropropanes or propenes due to ring strain, which facilitates addition and polymerization reactions .
  • Stability : Linear analogs like 1,2-dichloropropane and 1,2,3-trichloropropane are more thermally stable, making them preferable for industrial solvents .

Toxicity and Environmental Impact

Table 2. Toxicological and Environmental Data

Compound Name Acute Toxicity (LD₅₀, Rat Oral) Carcinogenicity (IARC Classification) Environmental Persistence
1,2-Dichloro-3-propan-2-ylcyclopropene Not Available Not Evaluated Likely low (reactive)
1,2-Dichloropropane 860 mg/kg Group 3 (Not classifiable) Moderate (half-life ~30d)
1,2-Dichloropropene 250 mg/kg Group 2B (Possibly carcinogenic) High (half-life >60d)
1,2,3-Trichloropropane 320 mg/kg Group 2A (Probably carcinogenic) High (half-life >100d)

Key Observations :

  • Environmental Fate : The cyclopropene compound’s reactivity likely reduces environmental persistence, whereas linear chlorinated propanes accumulate in soil and groundwater .

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